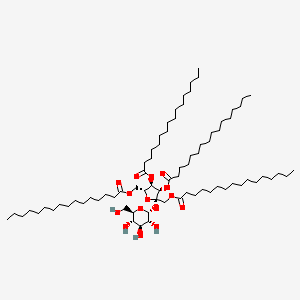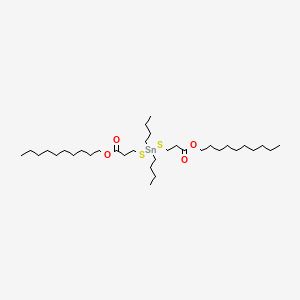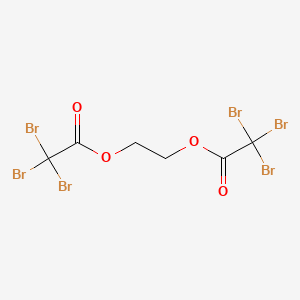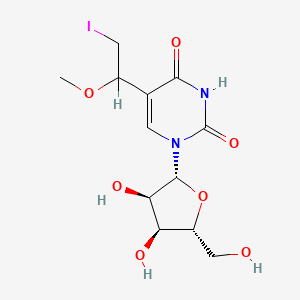
5-(1-Methoxy-2-iodoethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxy-2-iodoethyl)uridine is a synthetic nucleoside analog with the chemical formula C12H17IN2O7 and a molecular weight of 428.17705 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to the uridine molecule, making it a unique derivative of uridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine involves the iodination of uridine derivatives. One common method includes the reaction of uridine with iodine and a methoxyethyl group under specific conditions. The reaction is typically carried out in the presence of solvents such as ethanol, 2-fluoroethanol, or 2,2,2-trifluoroethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogenating agents and nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various halogenated and functionalized derivatives of this compound .
Scientific Research Applications
5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and methoxy group play crucial roles in its biological activity, affecting molecular targets and pathways involved in DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Ethoxy-2-iodoethyl)uridine
- 5-(1-Fluoro-2-iodoethyl)uridine
- 5-(1-Trifluoroethoxy-2-iodoethyl)uridine
Uniqueness
5-(1-Methoxy-2-iodoethyl)uridine is unique due to its specific methoxy and iodine substitutions, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
123881-98-1 |
|---|---|
Molecular Formula |
C12H17IN2O7 |
Molecular Weight |
428.18 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
InChI Key |
OJTJVXAUCCVCCE-NFSOJESZSA-N |
Isomeric SMILES |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


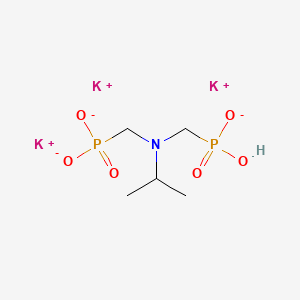



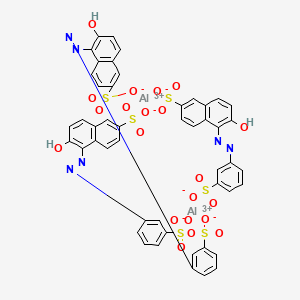
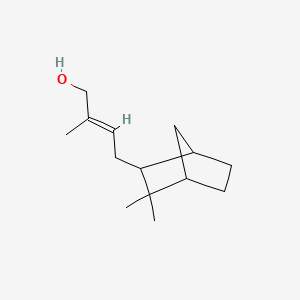
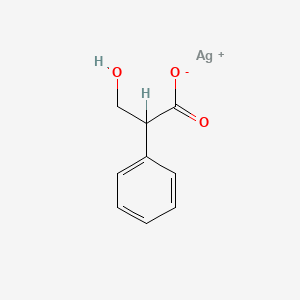
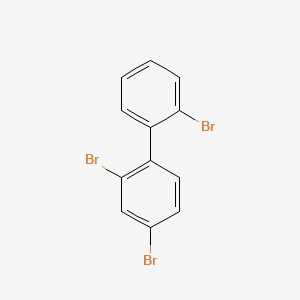
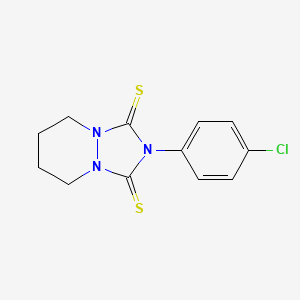
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
